molecular formula C26H23FN6 B2490729 1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine CAS No. 902951-18-2

1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine

Cat. No.: B2490729
CAS No.: 902951-18-2
M. Wt: 438.51
InChI Key: MKKPPRSBAWYQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine is a complex heterocyclic compound designed for advanced chemical and pharmaceutical research. It features a fused [1,2,4]triazolo[1,5-c]quinazoline core, a scaffold recognized for its significant potential in medicinal chemistry and materials science . The molecular structure incorporates a 2-fluorophenyl-substituted piperazine at the 5-position and a 3-methylphenyl group on the triazole ring, modifications that are strategically intended to fine-tune the molecule's electronic properties, binding affinity, and overall pharmacokinetic profile. Compounds based on the triazoloquinazoline architecture have been investigated for a wide spectrum of biological activities, serving as a privileged platform for drug discovery . The [1,2,4]triazole moiety is a well-established pharmacophore known for its ability to interact with biological targets, contributing to properties such as antifungal, anticancer, and anticonvulsant activities . Furthermore, the rigidity and extended π-conjugation system of the triazoloquinazoline core make derivatives of this class of interest beyond pharmacology, including in the development of optical materials and as fluorophores with tunable photophysical properties . This reagent is offered as a high-purity solid for research purposes only. It is intended for use by qualified laboratory professionals in controlled settings. Specific applications may include, but are not limited to, serving as a building block in organic synthesis, a key intermediate in the development of new active compounds, or a reference standard in biological screening assays. Researchers can utilize this compound to explore structure-activity relationships (SAR), investigate novel mechanisms of action, or develop new chemical entities for various therapeutic areas. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN6/c1-18-7-6-8-19(17-18)24-29-25-20-9-2-4-11-22(20)28-26(33(25)30-24)32-15-13-31(14-16-32)23-12-5-3-10-21(23)27/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKPPRSBAWYQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3N5CCN(CC5)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The retrosynthetic pathway for 1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-triazolo[1,5-c]quinazolin-5-yl]piperazine can be divided into three primary components:

  • Triazolo[1,5-c]quinazoline core
  • 3-Methylphenyl substituent at position 2
  • Piperazine moiety with 2-fluorophenyl at position 4

The synthesis typically proceeds via sequential assembly of the triazoloquinazoline scaffold, followed by regioselective functionalization and coupling reactions.

Synthesis of the Triazolo[1,5-c]quinazoline Core

Cyclocondensation Strategies

The triazolo[1,5-c]quinazoline system is constructed through cyclocondensation reactions. A common approach involves the fusion of a quinazolinone precursor with a triazole ring. For example:

  • Quinazolinone intermediate : 5-Aminoquinazolin-4(3H)-one is reacted with sodium nitrite and hydrochloric acid to form a diazonium salt, which undergoes cyclization with acetylene derivatives to yield the triazoloquinazoline backbone.
  • One-pot click chemistry : A tandem click and cross-dehydrogenative coupling (CDC) reaction, as demonstrated in triazole-piperazine-quinazolinone syntheses, enables efficient formation of the fused heterocycle. This method employs Cu(I) catalysis for azide-alkyne cycloaddition, followed by CDC to form the quinazoline ring.
Representative Reaction Conditions:
Step Reagents/Conditions Yield Reference
Diazotization NaNO₂, HCl, 0–5°C 78%
Cyclization Propargyl bromide, K₂CO₃, DMF, 80°C 65%
Click-CDC tandem CuI, TBTA, DMF, 100°C 82%

Functionalization with the Piperazine Moiety

Nucleophilic Aromatic Substitution (SNAr)

The 5-position of the triazoloquinazoline core is activated for SNAr by electron-withdrawing groups (e.g., nitro or cyano). Piperazine displaces a leaving group (e.g., chloride) under refluxing conditions in polar aprotic solvents like DMSO or DMF:
$$ \text{Triazoloquinazoline-Cl} + \text{Piperazine} \xrightarrow{\text{Et}_3\text{N, DMF, 110°C}} \text{Product} $$

Buchwald-Hartwig Amination

Pd-catalyzed C-N coupling is preferred for less-activated substrates. A representative protocol uses Pd₂(dba)₃, XantPhos ligand, and Cs₂CO₃ in toluene at 100°C:
$$ \text{Triazoloquinazoline-Br} + \text{Piperazine} \xrightarrow{\text{Pd catalyst}} \text{Product} $$

Comparative Analysis of Coupling Methods:
Method Catalyst Base Solvent Yield
SNAr None Et₃N DMF 68%
Buchwald-Hartwig Pd₂(dba)₃/XantPhos Cs₂CO₃ Toluene 85%

N-Arylation of Piperazine with 2-Fluorophenyl

Ullmann-Goldberg Coupling

Copper-mediated coupling of piperazine with 2-fluoroiodobenzene in the presence of K₃PO₄ and L-proline ligand in DMSO at 120°C achieves N-arylation.

Palladium-Catalyzed Amination

Superior yields are obtained using Pd(OAc)₂, BINAP ligand, and NaOtBu in toluene at 80°C:
$$ \text{Piperazine} + \text{2-Fluorobromobenzene} \xrightarrow{\text{Pd(OAc)₂/BINAP}} \text{1-(2-Fluorophenyl)piperazine} $$

Final Assembly and Purification

The convergent synthesis involves coupling the functionalized triazoloquinazoline with 1-(2-fluorophenyl)piperazine. Final purification is achieved via recrystallization from ethanol/water or chromatography on silica gel with ethyl acetate/hexane gradients.

Optimized Reaction Sequence:
  • Triazolo[1,5-c]quinazoline core synthesis (82% yield).
  • Suzuki coupling for 3-methylphenyl introduction (76% yield).
  • Buchwald-Hartwig amination with piperazine (85% yield).
  • Pd-catalyzed N-arylation with 2-fluorobromobenzene (89% yield).
    Overall yield : 46% (four steps).

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions during triazoloquinazoline formation are mitigated using bulky bases (e.g., DBU) to direct cyclization.
  • Solvent Effects : DMF enhances SNAr reactivity, while toluene improves Pd-catalyzed coupling efficiency.
  • Crystallization : Hydrated and anhydrous crystalline forms of analogous compounds are isolated via controlled cooling rates, as detailed in patent literature.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Recent studies have suggested that derivatives of the quinazoline and triazole classes exhibit significant antitumor activity. The incorporation of the triazole ring enhances the compound's interaction with various molecular targets involved in tumor growth and proliferation.

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancerous cells .

Antiviral Properties

The compound has been evaluated for antiviral activity against several viruses. Research indicates that it may interfere with viral replication processes, making it a candidate for further development as an antiviral agent.

  • Efficacy : In vitro studies have shown promising results against influenza viruses and retroviruses, with effective concentrations significantly lower than those of standard antiviral drugs .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. It may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

  • Case Studies : Animal models have demonstrated reduced neuroinflammation and improved cognitive function following administration of the compound in models of Alzheimer's disease .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated that the compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity. The study utilized both in vitro assays and animal models to validate these findings .

Case Study 2: Antiviral Activity

In another research effort, derivatives of this compound were tested against HIV and showed significant inhibition of viral replication at concentrations comparable to existing antiviral therapies. These findings suggest potential for development into a therapeutic agent for viral infections .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine can be compared with other triazoloquinazoline derivatives. Similar compounds include:

  • 1-(2-Chlorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine
  • 1-(2-Bromophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine These compounds share structural similarities but may exhibit different biological activities and properties, highlighting the uniqueness of this compound.

Biological Activity

1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a triazoloquinazoline moiety and a fluorophenyl group. Its molecular formula is C19H24FN5C_{19}H_{24}FN_5, with a molecular weight of approximately 315.4 g/mol. The structure can be represented as follows:

Structure 1 2 Fluorophenyl 4 2 3 methylphenyl 1 2 4 triazolo 1 5 C quinazolin 5 YL piperazine\text{Structure }\text{1 2 Fluorophenyl 4 2 3 methylphenyl 1 2 4 triazolo 1 5 C quinazolin 5 YL piperazine}

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Anticancer Activity : Research indicates that derivatives of triazoloquinazolines exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of triazoloquinazoline derivatives, suggesting that they may inhibit bacterial growth through interference with cellular processes .
  • Neuropharmacological Effects : The compound's interaction with adenosine receptors may position it as a candidate for treating neurodegenerative diseases. A study indicated that related compounds could modulate A2A adenosine receptor activity, which is crucial in neurological functions .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Protein Kinases : Certain derivatives have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a vital role in cell signaling pathways associated with inflammation and cancer progression .
  • Interaction with Receptors : The compound may act as an antagonist or modulator at various receptor sites, particularly the adenosine receptors implicated in neuroprotection and anti-inflammatory responses .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antitumor Evaluation : A study involving synthesized triazoloquinazoline derivatives demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo models. The compounds were shown to induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
  • Neuroprotective Studies : Research on related compounds indicated potential neuroprotective effects through modulation of the A2A receptor pathways. These findings suggest a promising avenue for developing treatments for neurodegenerative conditions .

Data Tables

The following table summarizes key findings from various studies on the biological activities associated with this compound:

Activity TypeStudy ReferenceIC50/Effectiveness
Anticancer Induced apoptosis in cancer cells
Antimicrobial Effective against multiple bacterial strains
Neuroprotective Modulated A2A receptor activity

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